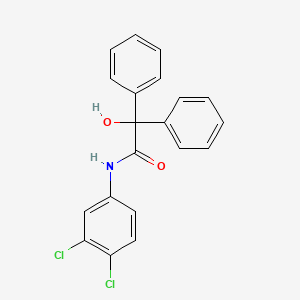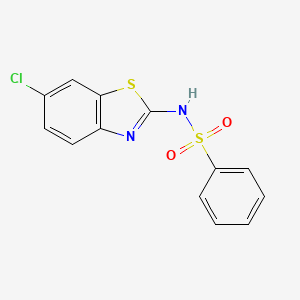![molecular formula C18H21ClN2O3S B10978932 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10978932.png)
2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a chlorinated phenoxy group, and a butanoyl amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Chlorinated Phenoxy Intermediate: This step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. The reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
Synthesis of the Butanoyl Amide Intermediate: The chlorinated phenoxy compound is then reacted with butanoyl chloride in the presence of a base like pyridine to form the butanoyl amide intermediate.
Formation of the Thiophene Carboxamide: The final step involves the reaction of the butanoyl amide intermediate with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
この化合物は、酸化、還元、置換などの様々な化学反応を受ける可能性があります。これらの反応で使用される一般的な試薬と条件は、存在する特定の官能基によって異なります。これらの反応から生成される主要な生成物は、反応条件によっても異なります。
4. 科学研究への応用
この化合物の応用範囲は、いくつかの分野に及びます。
化学: より複雑な分子の構成要素として役立つ可能性があります。
生物学: 研究者は、生物学的システムとの相互作用を調査する可能性があります。
医学: 調査は、その潜在的な治療効果に焦点を当てる可能性があります。
産業: 材料科学やその他の産業用途で利用される可能性があります。
科学的研究の応用
2-{[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
この化合物がその効果を発揮する正確なメカニズムは、まだ解明されていません。研究者は、生物学的システムに関与するその分子標的と経路を調査することになります。
6. 類似化合物の比較
特定の類似化合物はここで言及されていませんが、さらなる研究により、関連する構造を特定し、2-{[4-(4-クロロ-2-メチルフェノキシ)ブタノイル]アミノ}-4,5-ジメチルチオフェン-3-カルボキサミド の独自性を強調することができます。
類似化合物との比較
Similar Compounds
- Ethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate
- 3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde
Uniqueness
2-{[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its thiophene ring and butanoyl amide linkage are particularly noteworthy, as they contribute to its stability and reactivity.
特性
分子式 |
C18H21ClN2O3S |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
2-[4-(4-chloro-2-methylphenoxy)butanoylamino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C18H21ClN2O3S/c1-10-9-13(19)6-7-14(10)24-8-4-5-15(22)21-18-16(17(20)23)11(2)12(3)25-18/h6-7,9H,4-5,8H2,1-3H3,(H2,20,23)(H,21,22) |
InChIキー |
VUMGTMQZZNPVDT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10978849.png)
![methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10978854.png)
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10978856.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10978857.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10978866.png)

![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide](/img/structure/B10978879.png)

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(quinolin-5-yl)acetamide](/img/structure/B10978889.png)
![3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(2-methoxyphenethyl)propanamide](/img/structure/B10978891.png)
![1,1'-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea]](/img/structure/B10978894.png)



